Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- is a chemical compound with the molecular formula C10H6ClN3O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the para position and a dicyanoethenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- typically involves the reaction of 4-chlorobenzenesulfonamide with a suitable dicyanoethenylating agent under controlled conditions. One common method involves the use of malononitrile as the dicyanoethenylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The dicyanoethenyl group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the dicyanoethenyl group.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-propynyl)benzenesulfonamide
- 4-Chloro-N-(2-hydroxy-propionyl)-benzenesulfonamide
- 4-Chloro-N-(2-ethoxy-phenyl)-benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62608-64-4 |
---|---|
Molecular Formula |
C10H6ClN3O2S |
Molecular Weight |
267.69 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dicyanoethenyl)benzenesulfonamide |
InChI |
InChI=1S/C10H6ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14-7-8(5-12)6-13/h1-4,7,14H |
InChI Key |
UCBPVBMXJOJRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.